molecular formula C20H28Cl2N4O2 B028043 Hexamidine Dihydrochloride CAS No. 50357-46-5

Hexamidine Dihydrochloride

Cat. No.: B028043
CAS No.: 50357-46-5
M. Wt: 427.4 g/mol
InChI Key: DGMYFHPQQKVKID-UHFFFAOYSA-N
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Description

Hexamidine Dihydrochloride is a high-purity, water-soluble salt form of the potent antiseptic and antimicrobial compound Hexamidine. This molecule is a member of the diamidine family and functions primarily by binding to minor grooves of DNA, disrupting DNA replication and cellular processes in pathogens. Its primary research applications include its use as a well-characterized apoptosis inducer in various cancer cell lines, serving as a critical tool for studying programmed cell death pathways, caspase activation, and mitochondrial membrane permeabilization. Furthermore, its potent antimicrobial properties against bacteria and fungi make it a valuable compound for microbiological studies, investigating mechanisms of microbial cell wall disruption and biofilm inhibition. Researchers also utilize this compound in biochemical assays to explore protein-ligand interactions, given its specific binding affinity. Supplied with detailed analytical documentation including HPLC purity and mass spectrometry data, this reagent is essential for cell biology, oncology, and infectious disease research, providing a reliable and consistent tool for probing fundamental biological mechanisms.

Properties

IUPAC Name

4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2.2ClH/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24;;/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMYFHPQQKVKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40531585
Record name 4,4'-[Hexane-1,6-diylbis(oxy)]di(benzene-1-carboximidamide)--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40531585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50357-46-5
Record name 4,4'-[Hexane-1,6-diylbis(oxy)]di(benzene-1-carboximidamide)--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40531585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Hexamidine Base

The preparation of this compound begins with the synthesis of the hexamidine base. A widely cited method involves the condensation of 4-hydroxybenzonitrile with 1,6-dibromohexane under alkaline conditions.

Reaction Steps:

  • Alkylation of 4-hydroxybenzonitrile:

    • Reactants: 4-hydroxybenzonitrile (23.8 g), 1,6-dibromohexane, sodium hydroxide (10.2 g), ethanol, water.

    • Conditions: Reaction at 30°C for 1.5 hours, followed by reflux at 100°C for 3 hours.

    • Product: A white powder of bis(4-cyanophenoxy)hexane.

  • Hydrolysis to Hexamidine:

    • Reactants: Bis(4-cyanophenoxy)hexane, anhydrous HCl gas, chloroform.

    • Conditions: HCl gas is introduced at 5–10°C, followed by stirring at 25–30°C for 72 hours.

    • Product: Hexamidine free base.

Conversion to Dihydrochloride Salt

The free base is converted to the dihydrochloride salt via acid addition:

Procedure:

  • Reactants: Hexamidine base, concentrated hydrochloric acid.

  • Conditions: Dissolve hexamidine in heated 1 M HCl (100°C), cool to 10°C, and recrystallize.

  • Yield: >90% purity confirmed by NMR and HPLC.

Key Data:

ParameterValueSource
Melting Point266°C
Purity (HPLC)99.2%
Log D (pH 7.4)-0.70

Industrial Production Methods

Industrial synthesis scales the laboratory process with modifications for efficiency and cost-effectiveness:

Large-Scale Alkylation

  • Catalyst Optimization: Sodium hydroxide is replaced with K₂CO₃ to reduce side reactions.

  • Solvent System: Ethanol-water mixtures (3:1 v/v) enhance reaction kinetics.

Purification and Crystallization

  • Crystallization Solvent: Ethanol is preferred over chloroform for safety and environmental compliance.

  • Drying: Vacuum drying at 40°C yields a stable crystalline product.

Analytical Validation of Synthesis

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆): δ 8.20 (s, 4H, Ar-H), 4.10 (t, 4H, OCH₂), 1.80 (m, 4H, CH₂), 1.50 (m, 4H, CH₂).

  • ¹³C NMR: Confirms the absence of cyanide groups post-hydrolysis.

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase.

  • Mobile Phase: Acetonitrile:water (70:30) with 0.1% trifluoroacetic acid.

  • Retention Time: 6.8 minutes.

Challenges and Optimizations

Side Reactions

  • Cyanide Hydrolysis: Over-hydrolysis can yield undesired carboxylic acids. Mitigated by controlled HCl gas flow.

  • Impurity Profile: Residual 1,6-dibromohexane is removed via recrystallization in ethanol.

Solvent Selection

  • Ethanol vs. Chloroform: Ethanol reduces toxicity but requires longer drying times. Industrial protocols balance safety and throughput .

Chemical Reactions Analysis

Hexamidine Dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Physicochemical Properties

Hexamidine dihydrochloride is an aromatic diamidine that exhibits strong organic base characteristics. It was first synthesized in the late 1930s and has since been characterized for various properties:

  • Solubility : HEX H demonstrates a favorable solubility profile in aqueous solutions, which is crucial for its application in topical formulations.
  • Molecular Weight and Log D : HEX H has a lower molecular weight and a higher Log D value at physiological pH compared to its diisethionate counterpart (HEX D), enhancing its dermal delivery potential .

Antimicrobial Activity

This compound has been extensively studied for its antimicrobial properties:

  • Broad-Spectrum Efficacy : HEX H has shown effectiveness against various pathogens, including Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. Studies indicate that it can inhibit multi-drug resistant strains of gram-positive bacteria .
  • Mechanism of Action : The exact mechanism remains partially understood; however, it is believed that the positive charge of HEX H facilitates binding to bacterial membranes, disrupting their integrity .

Applications in Skin Health

This compound plays a significant role in skin health and personal care products:

  • Preservative Use : Since the 1950s, HEX H has been employed as a preservative in various topical formulations due to its biocidal properties .
  • Skin Barrier Function : Research indicates that HEX H positively influences skin homeostasis by modulating lipid processing enzymes and enhancing stratum corneum thickness. It reduces transepidermal water loss (TEWL), which is crucial for maintaining skin hydration .
  • Enzyme Inhibition : HEX H has demonstrated enzyme inhibitory activity against proteases involved in skin inflammation and turnover, suggesting potential benefits in treating inflammatory skin conditions .

Case Studies

Several studies have documented the efficacy of this compound in clinical settings:

  • Acanthamoeba Keratitis Treatment : In a notable study, HEX D was used to successfully treat patients suffering from Acanthamoeba keratitis, showcasing its potential as an amoebicidal agent .
  • Dermal Delivery Studies : Recent investigations have highlighted the effective dermal delivery of HEX H using propylene glycol formulations, achieving over 70% permeation into porcine skin models .

Summary of Applications

Application AreaDetails
AntimicrobialEffective against various bacteria; inhibits multi-drug resistant strains
Skin HealthPreservative in topical products; enhances skin barrier function; reduces TEWL
Enzyme InhibitionInhibits proteases involved in inflammation; potential benefits for inflammatory conditions
Clinical UseDocumented success in treating Acanthamoeba keratitis

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Other Diamidines (Propamidine, Octamidine, and Chlorhexidine)

Amoebicidal Efficacy Hexamidine dihydrochloride exhibits distinct kinetic profiles compared to other diamidines. In studies using Acanthamoeba trophozoites and cysts, octamidine demonstrated significantly faster amoebicidal activity than this compound (p < 0.01), attributed to its enhanced diffusion kinetics. Propamidine, a shorter-chain diamidine, showed slower action (p > 0.1), while heptamidine and nonamidine were statistically comparable to hexamidine .

Compound Amoebicidal Efficacy (vs. Hexamidine) Key Mechanism
Hexamidine Reference Disrupts membrane integrity, DNA binding
Octamidine Faster (p < 0.01) Superior diffusion kinetics
Propamidine Slower (p > 0.1) Limited membrane penetration
Chlorhexidine Moderate antiviral activity Binds to viral envelopes, less potent

In contrast, chlorhexidine digluconate (0.02%) displayed mild antiviral effects against MHV and CCoV coronaviruses, though efficacy required prolonged exposure .

Comparison with Other Salts of Hexamidine

The dihydrochloride and diisethionate salts of hexamidine differ in solubility and formulation compatibility. The diisethionate salt is preferred in topical products (e.g., eye drops) due to its higher aqueous solubility, which enhances bioavailability . However, binary solvent systems (e.g., PG:PGML 50:50) significantly improve the skin permeation of both salts, with lauric acid in PGML enhancing diffusion kinetics .

Property This compound Hexamidine Diisethionate
Water Solubility Moderate High
Topical Flux (PG:PGML) 12.5 µg/cm²/hr 14.2 µg/cm²/hr
Preferred Use Research applications Medicinal formulations

Comparison with Quaternary Ammonium Compounds (Cetrimide)

Cetrimide (a quaternary ammonium compound) alone showed poor inactivation of coronaviruses, but its efficacy improved when combined with ethanol . This compound, while less effective against 229E, demonstrates broader antimicrobial synergy in formulations containing penetration enhancers like lauric acid .

Biological Activity

Hexamidine dihydrochloride (HEX H) is an aromatic diamidine compound that has garnered attention for its diverse biological activities, particularly as an antimicrobial agent. Initially synthesized for its trypanocidal properties, HEX H has demonstrated significant efficacy against a range of pathogens, including multidrug-resistant bacteria. This article reviews the biological activity of HEX H, focusing on its antimicrobial properties, mechanisms of action, and applications in various fields.

Antimicrobial Properties

This compound exhibits broad-spectrum antimicrobial activity. It has been shown to be effective against several Gram-positive and Gram-negative bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa
  • Proteus species
  • Tsukamurella paurometabolum

Efficacy Against Multidrug-Resistant Strains

Recent studies highlight HEX H's potential against multidrug-resistant strains. For instance, a study by Grare et al. (2010) demonstrated its effectiveness against a series of multi-drug resistant Gram-positive bacteria, suggesting that it could serve as a valuable alternative in infection control settings .

Table 1: Minimum Inhibitory Concentration (MIC) Values of this compound Against Various Bacteria

BacteriaMIC (µg/mL)
Staphylococcus aureus4
Escherichia coli8
Pseudomonas aeruginosa16
Proteus mirabilis32

The mechanism by which hexamidine exerts its antimicrobial effects is primarily attributed to its cationic nature, which allows it to interact with the negatively charged components of bacterial cell membranes. This interaction disrupts membrane integrity, leading to:

  • Inhibition of oxygen uptake
  • Leakage of intracellular components such as amino acids
  • Ultimately resulting in cell death .

Moreover, studies have indicated that HEX H may also act as an enzyme inhibitor. For example, it has shown inhibitory activity against serine proteases involved in various biological processes .

Case Studies and Research Findings

  • In Vitro Studies : An in vitro study conducted by Morgant et al. (1998) revealed that HEX H significantly decreased nitric oxide synthase activity, indicating potential anti-inflammatory properties alongside its antimicrobial effects .
  • Resistance Studies : Research by Lemaître et al. (1998) identified strains of Listeria that exhibited resistance to HEX H, attributed to plasmid-mediated mechanisms. This highlights the importance of monitoring resistance patterns in clinical settings .
  • Skin Applications : Hexamidine has also been investigated for its role in dermatological applications. Kimball et al. (2012) suggested that HEX might attenuate skin aging due to its inhibitory effects on serine proteases associated with skin inflammation .

Q & A

Q. What is the structural basis for Hexamidine Dihydrochloride’s antimicrobial activity?

this compound belongs to the diamidine class, characterized by a bipolar molecular structure that generates cationic surface-active properties. These properties disrupt microbial cell membranes, leading to antimicrobial effects. Researchers should confirm activity via in vitro assays (e.g., minimum inhibitory concentration tests) against target pathogens, noting that solubility differences between dihydrochloride and diisethionate salts may influence efficacy .

Q. How does the dihydrochloride salt form affect physicochemical properties compared to other salts (e.g., diisethionate)?

The dihydrochloride salt (2:1 acid-base ratio) typically offers lower water solubility than diisethionate, which is preferred in pharmaceutical formulations for improved dissolution. When designing experiments, compare solubility profiles using techniques like dynamic light scattering or HPLC under controlled pH conditions. Stability studies (e.g., thermal gravimetric analysis) are critical for salt selection .

Q. What are the acute toxicity parameters for this compound?

Acute toxicity data (e.g., LD50 values) are essential for safety protocols. For example, Hexamidine’s acute oral LD50 in rodents is reported as 250 mg/kg. Researchers must validate these values under their experimental conditions (species, route of administration) and cross-reference with regulatory databases like RTECS .

Q. How is this compound quantified in complex matrices (e.g., cosmetic formulations)?

Use chromatographic methods such as reverse-phase HPLC with UV detection, as outlined in EU cosmetic regulations. Validate the method for specificity, linearity, and recovery rates in spiked samples. Reference standards should match the salt form (dihydrochloride vs. diisethionate) to avoid quantification errors .

Advanced Research Questions

Q. How to resolve discrepancies in reported toxicity data across studies?

Discrepancies may arise from differences in purity, salt forms, or experimental models. Conduct a meta-analysis of existing data (e.g., LD50 values) while controlling for variables like particle size and solvent used. Include orthogonal assays (e.g., cytotoxicity in human cell lines) to contextualize animal-derived data .

Q. What experimental design considerations are critical for long-term toxicity studies?

Use a tiered approach:

  • Subchronic studies : 90-day rodent trials with histopathological endpoints.
  • Dosage selection : Base on acute LD50 (e.g., 1/10th LD50 as the high dose).
  • Formulation stability : Monitor salt degradation products via mass spectrometry. Include control groups receiving diisethionate salts to isolate salt-specific effects .

Q. How to optimize antimicrobial activity assays for this compound in biofilm models?

Biofilms require specialized protocols:

  • Use static (e.g., microtiter plate) or flow-cell systems to simulate in vivo conditions.
  • Combine with fluorescent viability stains (e.g., SYTO 9/propidium iodide) for confocal microscopy.
  • Compare efficacy against planktonic vs. biofilm-embedded pathogens, noting reduced susceptibility in biofilms .

Q. What analytical challenges arise when distinguishing this compound from its analogs (e.g., dibromohexamidine)?

Structural analogs may co-elute in chromatographic methods. Mitigate this by:

  • Using high-resolution mass spectrometry (HRMS) for precise mass-to-charge ratio differentiation.
  • Optimizing mobile phase gradients to separate halogenated derivatives. Validate specificity via spiked samples and reference standards .

Q. How to address regulatory constraints when formulating this compound in topical products?

Adhere to maximum permissible concentrations (e.g., 0.1% in EU cosmetics). Conduct:

  • Dermal absorption studies : Franz cell assays to quantify transdermal penetration.
  • Stability testing : Under ICH guidelines (25°C/60% RH) to ensure compliance over shelf life. Cross-reference with safety dossiers from regulatory bodies like the European Chemicals Agency .

Q. What isotopic labeling strategies can track this compound pharmacokinetics?

Deuterated analogs (e.g., Hexamidine-d12 Dihydrochloride) enable precise pharmacokinetic tracing via LC-MS/MS. Key steps:

  • Synthesize labeled compounds with ≥98% isotopic purity.
  • Validate tracer stability in biological matrices (plasma, tissue homogenates).
  • Use stable isotope dilution assays to quantify parent compound and metabolites .

Methodological Notes

  • Toxicity Data Interpretation : Always contextualize LD50 values with route-specific exposure risks (e.g., dermal vs. oral) and species-specific metabolic pathways .
  • Salt Form Interchangeability : Document salt forms in publications to avoid replication issues; dihydrochloride and diisethionate are not bioequivalent in all applications .
  • Regulatory Compliance : Pre-submission consultations with agencies (e.g., EMA) are advised for novel formulations or extended use cases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexamidine Dihydrochloride
Reactant of Route 2
Reactant of Route 2
Hexamidine Dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.